

# Application of OptoBI-1 in Studying Endothelial Cells

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## Compound of Interest

Compound Name: OptoBI-1

Cat. No.: B1193284

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## Introduction

**OptoBI-1** is a photoswitchable small molecule that acts as a potent and reversible agonist of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3][4] This novel photopharmacological tool offers precise spatiotemporal control over TRPC3 activity, making it an invaluable asset for studying  $\text{Ca}^{2+}$  signaling in endothelial cells.[1] By utilizing light to control the conformation and activity of **OptoBI-1**, researchers can investigate the intricate roles of TRPC3-mediated  $\text{Ca}^{2+}$  influx in various endothelial functions and pathological conditions.

**OptoBI-1** is a derivative of GSK1702934A, modified with an azobenzene photoswitch moiety. This modification allows **OptoBI-1** to exist in two isomeric states: the inactive trans form and the active cis form. Illumination with ultraviolet (UV) light (e.g., 365 nm) converts the molecule to its active cis state, leading to the opening of TRPC3 channels and subsequent  $\text{Ca}^{2+}$  influx. Conversely, exposure to blue light (e.g., 430-445 nm) rapidly reverts it to the inactive trans form, closing the channels. This reversible control enables precise manipulation of intracellular  $\text{Ca}^{2+}$  dynamics.

## Application in Endothelial Cell Research

The precise control offered by **OptoBI-1** allows for the detailed investigation of the physiological and pathophysiological roles of TRPC3 channels in the endothelium. Key

applications include:

- **Studying Endothelial Ca<sup>2+</sup> Transients:** **OptoBI-1** can be used to elicit and study controlled Ca<sup>2+</sup> transients in endothelial cells, mimicking physiological signaling events with high temporal precision.
- **Investigating Downstream Signaling Pathways:** By activating TRPC3 channels, researchers can explore the downstream signaling cascades initiated by Ca<sup>2+</sup> influx, such as the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).
- **Elucidating the Role of TRPC3 in Vascular Function:** **OptoBI-1** facilitates the study of TRPC3's contribution to various endothelial functions, including nitric oxide production, regulation of vascular tone, and vascular permeability.
- **Drug Discovery and Target Validation:** As a specific TRPC3 agonist, **OptoBI-1** can be used in high-throughput screening assays to identify potential modulators of TRPC3 channels for therapeutic purposes.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of **OptoBI-1** in endothelial cells, compiled from published studies.

Table 1: **OptoBI-1** Photoconversion Parameters

| Parameter                          | Wavelength   | Duration        | Effect                     |
|------------------------------------|--------------|-----------------|----------------------------|
| Activation (cis-isomerization)     | 365 nm       | 10 seconds      | Activates TRPC3 channels   |
| Deactivation (trans-isomerization) | 430 - 445 nm | 10 - 30 seconds | Inactivates TRPC3 channels |

Table 2: **OptoBI-1** Experimental Concentrations and Effects

| Cell Type   | OptoBI-1 Concentration | Observed Effect   |
|---|------------------------|---|
| EA.hy926 (human umbilical vein endothelial cell line) | 10 $\mu$ M             | Induction of Ca <sup>2+</sup> transients upon UV illumination               |
| EA.hy926  | 60 $\mu$ M             | Significant increase in intracellular Ca <sup>2+</sup> upon UV illumination |

## Experimental Protocols

### Protocol 1: OptoBI-1 Mediated Ca<sup>2+</sup> Imaging in Endothelial Cells

This protocol describes the general procedure for using **OptoBI-1** to induce and measure Ca<sup>2+</sup> influx in cultured endothelial cells.

Materials:

- Endothelial cells (e.g., EA.hy926)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **OptoBI-1**
- DMSO (for dissolving **OptoBI-1**)
- Ca<sup>2+</sup>-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

- Microscope with fluorescence imaging capabilities and light sources for UV (e.g., 365 nm) and blue light (e.g., 430 nm) stimulation.

Procedure:

- Cell Culture:
  - Culture endothelial cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
  - Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.
- Loading with Ca<sup>2+</sup> Indicator:
  - Prepare a loading solution of the Ca<sup>2+</sup>-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological buffer. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
  - Wash the cells once with the physiological buffer.
  - Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
  - Wash the cells twice with the physiological buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
- Application of **OptoBI-1**:
  - Prepare a stock solution of **OptoBI-1** in DMSO.
  - Dilute the **OptoBI-1** stock solution to the desired final concentration (e.g., 10-60 µM) in the physiological buffer.
  - Replace the buffer on the cells with the **OptoBI-1** containing solution.
  - Incubate the cells with **OptoBI-1** for a sufficient period to allow for equilibration (e.g., 5-10 minutes) in the dark.

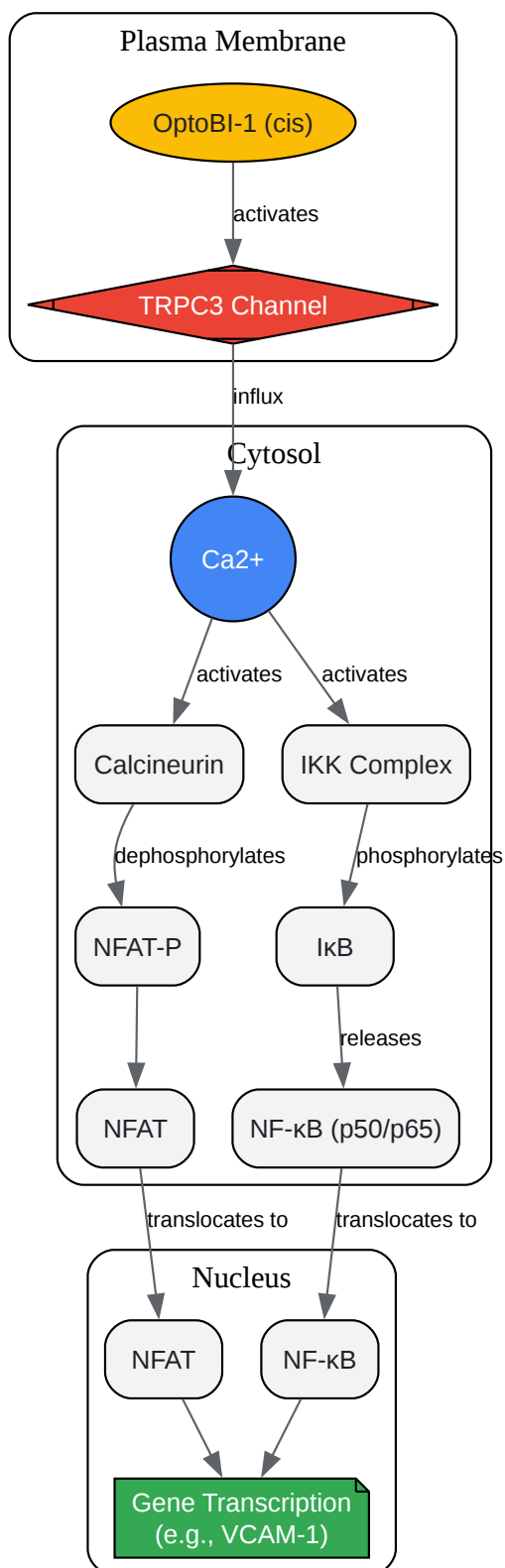
- Image Acquisition and Photostimulation:
  - Mount the dish/coverlip on the microscope stage.
  - Acquire baseline fluorescence images before stimulation.
  - To activate **OptoBI-1** and induce Ca<sup>2+</sup> influx, illuminate the cells with UV light (e.g., 365 nm) for a short duration (e.g., 10 seconds).
  - Continuously record the fluorescence intensity to monitor the change in intracellular Ca<sup>2+</sup> concentration.
  - To deactivate **OptoBI-1** and terminate the Ca<sup>2+</sup> signal, illuminate the cells with blue light (e.g., 430 nm) for a short duration (e.g., 10-30 seconds).
  - Continue recording to observe the return of fluorescence to baseline levels.
- Data Analysis:
  - Measure the fluorescence intensity of individual cells or regions of interest over time.
  - For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change (F/F<sub>0</sub>) or in terms of absolute Ca<sup>2+</sup> concentration after calibration.

## Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for **OptoBI-1** mediated Ca<sup>2+</sup> imaging.



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Caption: TRPC3 downstream signaling pathway in endothelial cells.

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